molecular formula C21H24FN3O5S B2423824 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide CAS No. 872976-57-3

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2423824
CAS No.: 872976-57-3
M. Wt: 449.5
InChI Key: WALLNAMVYAQAKG-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
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Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.

Structural Characteristics

The compound features a unique molecular structure characterized by several functional groups:

  • Sulfonamide Group : Enhances selectivity for ion channels.
  • Oxazinan Ring : Contributes to stability and reactivity.
  • Oxalamide Moiety : Potentially involved in biological interactions.

Molecular Formula : C22H26FN3O6S
Molecular Weight : 479.5 g/mol

Research indicates that compounds with similar structures can exhibit significant biological activities due to their interactions with various biological targets. For instance, the sulfonamide group is known for its role in inhibiting certain enzymes and ion channels, which may be relevant to pain management and antimicrobial activity.

1. Antimicrobial Activity

The compound has shown promising results in preliminary studies regarding its antimicrobial properties. The presence of the sulfonamide moiety suggests a mechanism similar to other sulfonamide antibiotics, which inhibit bacterial folic acid synthesis.

Compound Activity Reference
N1-(4-fluorophenyl)acetamideAnalgesic properties
N-(benzenesulfonyl)glycineAntimicrobial activity
4-(methylsulfonyl)anilineAnticancer properties

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have indicated that while some derivatives of oxazinan compounds exhibit cytotoxic effects, others may enhance cell viability. For example, certain derivatives showed increased viability in L929 cells when treated with specific concentrations.

Compound Concentration (µM) Effect on Cell Viability (%)
Compound 2412Increased viability
Compound 25100Cytotoxic
Compound 2950Increased viability

Case Study 1: Calcium Channel Inhibition

Research has demonstrated that compounds similar to this compound can act as calcium channel inhibitors. A series of N-sulfonylphenoxazines were synthesized and tested for their ability to inhibit neuronal calcium channels (CaV2.2 and CaV3.2). The findings indicated low micromolar activity, suggesting potential therapeutic applications in neuropathic pain management.

Case Study 2: Stability and Bioavailability

Investigations into the stability of sulfonamide derivatives in plasma have shown that modifications to the molecular structure can enhance both stability and bioavailability. Compounds with a sulfonamide link exhibited significantly improved stability compared to traditional acyl analogues, indicating a promising direction for further development in medicinal chemistry.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-15-5-2-3-6-16(15)13-23-20(26)21(27)24-14-19-25(11-4-12-30-19)31(28,29)18-9-7-17(22)8-10-18/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLNAMVYAQAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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